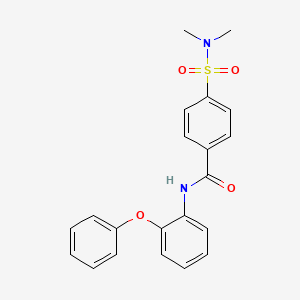

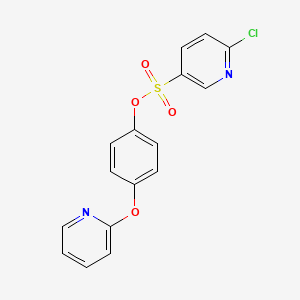

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

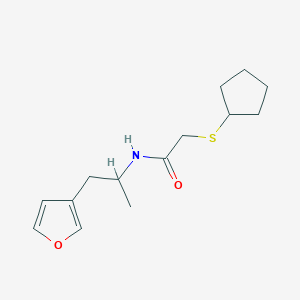

The synthesis of this compound involves several steps. For instance, the preparation of N-(2-phenoxyphenyl)benzamide can be achieved by reacting 2-aminophenol with benzoyl chloride . Subsequently, the introduction of a dimethylsulfamoyl group yields the final product .

Molecular Structure Analysis

The molecular formula of this compound is C17H20N2O4S . It exhibits a complex three-dimensional arrangement of atoms, which contributes to its diverse properties .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including amidation, substitution, and cyclization reactions. These reactions are essential for its potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticonvulsant Activity

Research comparing the anticonvulsant and toxic properties of various benzamide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, has shown potent anticonvulsant activity in animal models. These compounds, evaluated in mice and rats, have been found effective in maximal electroshock seizure (MES) models, indicating their potential for further exploration in epilepsy treatment (Clark Cr, 1988) Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats.

Biological Evaluation and Medicinal Chemistry

The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds to possess potential biological applications. Screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, these benzamide derivatives have shown promising results, indicating their importance in medicinal chemistry (A. Saeed et al., 2015) Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.

Polymer Science Applications

The synthesis of polyamides and poly(amide-imide)s derived from aromatic diamines indicates the versatility of benzamide derivatives in polymer science. These compounds, when reacted with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, result in polymers with high thermal stability and amorphous properties, suitable for various industrial applications (A. Saxena et al., 2003) Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.

Organic Synthesis

In organic synthesis, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the chemical versatility of benzamide derivatives. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, showcasing the utility of benzamide derivatives in synthesizing biologically active molecules (Tarjeet Singh et al., 2017) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWZOLYDHZSYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)

![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)

![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)